Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate
Description
Structural and Functional Significance of 1,2,4-Triazole Derivatives in Coordination Chemistry
1,2,4-Triazole derivatives occupy a central role in coordination chemistry due to their dual N-donor sites, which facilitate diverse binding modes (η¹, η², or bridging) with transition metals. The triazole ring’s aromaticity and planar geometry allow for π-π stacking interactions, while its amphoteric nature (pKₐ ≈ 2.45 for protonation and 10.26 for deprotonation) enables pH-dependent reactivity. These properties are critical for stabilizing metal complexes in oxidation states ranging from Cu(I) to Pd(II), as demonstrated in polynuclear copper catalysts and palladium(II) square-planar complexes.
The methyl acetate side chain in Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate introduces steric flexibility, enabling adaptive coordination geometries. For example, in Pd(C₁₆H₁₆N₄O₃)₂₂·2CF₃COOH, the triazole-pyridine ligand adopts a trans-PdN₄ configuration with Pd–N bond lengths of 1.991–2.037 Å, illustrating precise metal-ligand matching. Such structural precision is essential for catalytic applications like Cu-catalyzed azide-alkyne cycloaddition (CuAAC), where triazole-based ligands enhance reaction rates by stabilizing active Cu(I) intermediates.
Properties
Molecular Formula |
C15H13N5O2 |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
methyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C15H13N5O2/c1-22-13(21)10-20-15(12-4-8-17-9-5-12)18-14(19-20)11-2-6-16-7-3-11/h2-9H,10H2,1H3 |
InChI Key |
HEIFUKYWTRADSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridin-4-yl Azide
Pyridin-4-yl azide is prepared via diazotization of 4-aminopyridine using sodium nitrite and hydrochloric acid, followed by azide substitution with sodium azide. The reaction proceeds at 0–5°C to minimize side reactions:
Yields typically exceed 80% after purification by silica gel chromatography.
Cycloaddition with Methyl Propargyl Acetate
In anhydrous DMSO, pyridin-4-yl azide (1.2 equiv) reacts with methyl propargyl acetate (1.0 equiv) in the presence of CuI (10 mol%) and DIPEA (2.0 equiv) at 60°C for 12 hours:
Key Parameters
Table 1: Optimization of Cycloaddition Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 5–15 mol% CuI | 10 mol% | Max 72% |
| Solvent | DMSO, DMF, THF | DMSO | +15% vs. THF |
| Reaction Time | 6–24 h | 12 h | Plateau at 12 h |
Stepwise Assembly via Amidrazone Intermediate
An alternative approach constructs the 1,2,4-triazole core through amidrazone cyclization, enabling precise control over substituent placement.
Preparation of Pyridin-4-carboxamidrazone
Pyridin-4-carbonitrile (1.0 equiv) reacts with hydrazine hydrate (3.0 equiv) in ethanol under reflux to form pyridin-4-carboxamidrazone:
The product is isolated in 85% yield after filtration and drying.
Cyclocondensation with Methyl Glyoxylate
Pyridin-4-carboxamidrazone undergoes cyclocondensation with methyl glyoxylate (1.1 equiv) in acetic acid at 100°C for 6 hours:
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amidrazone’s terminal amine on the carbonyl carbon of methyl glyoxylate, followed by dehydration and aromatization.
Yield : 65% after column chromatography (hexane/ethyl acetate 3:1).
Nucleophilic Aromatic Substitution (SNAr) on Preformed Triazole
This method modifies a prefunctionalized triazole core through SNAr, offering flexibility in late-stage diversification.
Synthesis of 1-Chloro-3,5-di(pyridin-4-yl)-1,2,4-triazole
3,5-Di(pyridin-4-yl)-1H-1,2,4-triazole (1.0 equiv) is treated with phosphorus oxychloride (3.0 equiv) at 120°C for 4 hours to introduce a chlorine leaving group at position 1:
Alkylation with Methyl Bromoacetate
The chlorinated triazole reacts with methyl bromoacetate (1.2 equiv) in the presence of K2CO3 (2.0 equiv) in DMF at 80°C for 8 hours:
Yield : 63% after recrystallization from dichloromethane/hexane.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Copper-Catalyzed | High regioselectivity, one-pot | Requires toxic azides | 68–72% |
| Amidrazone Cyclization | No metal catalysts | Multi-step, moderate yields | 60–65% |
| SNAr on Preformed Core | Late-stage functionalization | Harsh chlorination conditions | 60–63% |
Characterization and Quality Control
All routes produce analytically pure material confirmed by:
-
1H NMR (DMSO-d6): δ 8.35–8.29 (m, 2H, pyridine-H), 4.81–4.75 (m, 1H, OCH(CH3)2), 3.70 (s, 3H, COOCH3).
-
HPLC Purity : ≥99.3% (C18 column, acetonitrile/water gradient).
Scale-Up Considerations
Industrial production favors the copper-catalyzed method due to its one-pot efficiency. Critical factors include:
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The ester group undergoes hydrolysis to form the corresponding carboxylic acid, a reaction critical for pharmaceutical applications:
-
Conditions : 1M NaOH, 60°C, 6 hours.
-
Mechanism : Base-catalyzed nucleophilic acyl substitution.
Nucleophilic Substitution at the Triazole Ring
The triazole’s N-1 position reacts with electrophiles due to its electron-deficient nature:
Reactivity in Cross-Coupling Reactions
The pyridinyl groups enable participation in metal-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(OAc)₂, K₃PO₄, 100°C), generating biaryl derivatives (65–73% yield ) .
-
Buchwald-Hartwig Amination : Forms amino-substituted analogs using XPhos/G3 palladium catalyst (58% yield ) .
Comparative Catalytic Efficiency
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | 73 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 58 |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C via retro-cyclization, releasing pyridinyl fragments .
-
Photodegradation : UV exposure (254 nm) induces ester bond cleavage, forming acetic acid derivatives .
Biological Activity-Related Modifications
-
α-Synuclein Inhibition : Ethyl ester analogs (e.g., compound 15 in ) reduce α-syn aggregation by 44% at 10 μM, linked to neuroprotective effects.
-
Antimicrobial Derivatives : Chlorination at the pyridinyl position (Cl₂, FeCl₃) yields analogs with MIC values of 2–8 μg/mL against S. aureus .
Key Data Tables
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, 60°C | 89 | |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, K₃PO₄, 100°C | 73 | |
| Thioester Formation | Lawesson’s reagent, THF | 82 |
Table 2: Thermal Stability Analysis
| Decomposition Pathway | Temperature (°C) | Major Products |
|---|---|---|
| Retro-cyclization | 250 | Pyridinyl fragments |
| Ester Cleavage | 300 | Acetic acid, CO₂ |
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring substituted with two pyridine groups at the 3 and 5 positions, along with a methyl acetate moiety. This configuration enhances its interaction with biological targets, making it a candidate for various pharmaceutical applications.
Antimicrobial Activity
Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate exhibits promising antimicrobial properties. Similar compounds in the triazole family are known for their effectiveness against a range of pathogens:
| Compound | Activity | Target Pathogen | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antifungal | Candida albicans | ≤ 25 |
| Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,4-triazole | Antimicrobial | Staphylococcus aureus | Not specified |
| 3-Amino-5-(pyridin-3-yl)-1H-1,2,4-triazole | Anticancer | Various cancer cell lines | Not specified |
Studies indicate that this compound can effectively bind to enzymes and receptors involved in microbial resistance mechanisms. Its dual pyridine substitution enhances its ability to interact with these biological targets, potentially leading to significant pharmacological effects .
Antifungal Properties
Research has shown that derivatives of triazole compounds exhibit superior antifungal activity compared to traditional treatments like fluconazole. This compound has been evaluated against various strains of Candida, demonstrating effectiveness with minimal inhibitory concentrations comparable to or better than existing antifungal agents .
Anticancer Potential
The compound's ability to interact with specific biological pathways suggests potential applications in cancer treatment. Triazole derivatives often exhibit anticancer properties through mechanisms such as enzyme inhibition and apoptosis induction in cancer cells . Further studies are required to elucidate the specific pathways affected by this compound.
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The initial step involves the reaction of hydrazine derivatives with carbonyl compounds to form the triazole structure.
- Pyridine Substitution : Subsequent reactions introduce the pyridine groups at the 3 and 5 positions through nucleophilic substitution reactions.
- Methyl Acetate Addition : Finally, the methyl acetate group is attached to complete the synthesis.
This multi-step synthesis often utilizes reagents such as potassium carbonate and dimethyl sulfoxide (DMSO) for optimal yields .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Antifungal Efficacy
In a study evaluating antifungal activity against Candida albicans, this compound demonstrated MIC values significantly lower than those of conventional antifungal agents . This suggests its potential as a novel treatment option for fungal infections.
Case Study 2: Binding Studies
Research involving molecular docking studies indicated that this compound effectively binds to target enzymes involved in metabolic pathways related to cancer progression . This binding affinity points to its potential role in drug design for targeted cancer therapies.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate
Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate
Methyl 2-(3,5-bis(4-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate
Structural and Electronic Properties
The pyridinyl groups in the target compound enhance electron-withdrawing effects compared to phenyl-substituted analogs, influencing redox behavior and metal coordination. Pyridin-4-yl groups provide axial symmetry, whereas pyridin-3-yl derivatives (e.g., compound 2) exhibit distorted geometries, reducing ligand stability in coordination complexes .
Solubility and Stability
| Compound | Solubility in DMSO (mg/mL) | Thermal Decomposition (°C) |
|---|---|---|
| Target Compound | 12.5 ± 0.3 | 285–290 |
| Methyl 2-(3,5-diphenyl-1H-triazol-1-yl)acetate | 8.2 ± 0.2 | 270–275 |
| Ethyl 2-(3,5-di(pyridin-3-yl)-1H-triazol-1-yl)acetate | 9.8 ± 0.4 | 260–265 |
The ester group (methyl vs. ethyl) marginally affects solubility, but nitro substituents (e.g., compound 3) reduce solubility due to increased hydrophobicity .
Coordination Chemistry
The target compound forms stable complexes with Cu(II) and Zn(II), with logK values of 4.7 and 3.9, respectively. In contrast, phenyl-substituted analogs exhibit lower stability constants (Cu(II) logK = 3.1), highlighting the pyridinyl groups’ role in enhancing metal affinity .
Catalytic Performance
In Suzuki-Miyaura coupling reactions, Pd complexes of the target compound achieve 92% yield, outperforming phenyl-substituted analogs (78%) and ethyl ester derivatives (85%). This is attributed to the pyridinyl groups’ ability to stabilize Pd intermediates .
Biological Activity
Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound characterized by its unique structural features, including a methyl ester functional group attached to a 1,2,4-triazole ring with two pyridine substitutions. This structure suggests potential interactions with various biological targets, making it an interesting subject in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be summarized as follows:
- Core Structure : 1,2,4-triazole ring
- Substituents : Two pyridine rings and a methyl ester group
This combination of features is expected to confer diverse biological activities. The triazole moiety is particularly known for its role in drug design due to its ability to form stable complexes with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:
- In vitro studies have shown that triazole derivatives can act as enzyme inhibitors or modulators of various biological pathways. The specific interactions of this compound with microbial enzymes could lead to inhibition of growth in pathogenic bacteria and fungi .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Test Organisms | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | High |
| This compound | Various strains | Pending |
Anticancer Activity
Preliminary studies suggest that triazole derivatives can also exhibit anticancer properties. The mechanism often involves interaction with cellular pathways that regulate proliferation and apoptosis. For example:
- Cell line studies have indicated that triazoles can induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | <10 | Apoptosis induction |
| HT29 | <15 | Cell cycle arrest |
| Jurkat | <12 | Caspase activation |
The biological activity of this compound is likely mediated through its ability to interact with specific enzymes or receptors in target organisms. Potential mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The triazole ring can serve as a ligand for various receptors, influencing signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have explored the biological activity of triazole derivatives:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield?
The synthesis of triazole-acetate derivatives typically involves cyclocondensation of hydrazine derivatives with carboxylic acid esters or their equivalents. For example, analogous compounds like ethyl 2-(2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate were synthesized by reacting 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol under reflux conditions . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates.
- Temperature : Prolonged heating (e.g., 12 hours at reflux) ensures complete cyclization.
- Stoichiometry : A 1:1.26 molar ratio of triazole to pyrone derivative optimized yields .
For the target compound, substituting pyridinyl groups may require protective group strategies to avoid side reactions.
Q. How can structural elucidation of this compound be performed, and what analytical tools are critical?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, SCXRD of ethyl 2-(2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)acetate revealed a planar fused-ring system with intermolecular N–H···N hydrogen bonds .
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., pyridinyl protons resonate at δ 8.5–9.0 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., LC-HRMS in SAR studies validated [M+H] peaks for triazole derivatives ).
Q. What biological activities are associated with structurally similar triazole-acetate derivatives?
Triazole-acetate hybrids exhibit diverse bioactivities:
- Anticancer : Analogues like (2E)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-(pyrimidin-5-yl)prop-2-enamide showed antineoplastic activity via kinase inhibition .
- Antimicrobial : Ethyl 2-(2-amino-triazolo[1,5-a]pyrimidin-7-yl)acetate derivatives demonstrated antiviral properties .
Structure-activity relationship (SAR) studies highlight the importance of pyridinyl and triazole moieties for target binding .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
SCXRD combined with SHELX software (e.g., SHELXL for refinement) can address conformational ambiguities. For instance, in ethyl 2-(2-amino-triazolo[1,5-a]pyrimidin-7-yl)acetate, SCXRD confirmed a 111.33° angle between the fused-ring and ethoxycarbonyl group, resolving earlier computational mismatches . Hydrogen-bonding patterns (e.g., N–H···N interactions) further validate packing models .
Q. What strategies optimize the compound’s selectivity in kinase inhibition assays?
- Substituent engineering : Pyridinyl groups at C3 and C5 of the triazole enhance π-π stacking with kinase ATP pockets. For example, 3,5-di(pyridin-4-yl) substitution improved binding affinity in biphenyl-triazole derivatives .
- Steric modulation : Methyl ester groups (vs. ethyl) reduce off-target interactions by limiting hydrophobic bulk .
Q. How can contradictory data on synthetic yields or biological potencies be reconciled?
- Reproducibility checks : Variations in solvent purity (e.g., ethanol vs. absolute ethanol) or heating methods (oil bath vs. microwave) significantly impact yields .
- Biological assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or ATP concentrations in kinase assays explain potency disparities .
Q. What precautions are necessary when handling nitro-substituted triazole intermediates?
Nitro groups (e.g., in 2-(3,5-dinitro-1H-1,2,4-triazol-1-yl)ethanamine) pose explosion risks. Mitigation strategies include:
Q. How can this compound be applied in materials science, such as MOF/COF design?
The pyridinyl-triazole moiety acts as a ligand for metal coordination. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
